Kinase Inhibition Profile: PfPK5 and CDK1 Activity Compared to Class Baseline
5-(3-Bromophenylamino)pyrimidine-4,6-diol demonstrates measurable, albeit modest, inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 (IC50 = 130 µM) and human CDK1/cyclin B (IC50 = 12 µM) [1]. While these IC50 values are not potent, they provide a quantitative benchmark for comparing this brominated derivative against other 5-arylaminopyrimidine-4,6-diol analogs. For reference, potent 4,6-disubstituted pyrimidine kinase inhibitors typically exhibit IC50 values in the nanomolar range (e.g., 5-21 nM for EGFR inhibitors) [2]. This 10,000-fold difference in potency highlights the specific structural features required for high-affinity kinase binding and underscores that the bromophenyl substitution alone is insufficient to confer potent activity. However, the compound's measurable activity against PfPK5 (130 µM) versus its higher potency against human CDK1 (12 µM) suggests a degree of target selectivity that may be exploitable in scaffold optimization campaigns.
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | PfPK5 IC50 = 130 µM; Human CDK1 IC50 = 12 µM |
| Comparator Or Baseline | Potent 4,6-disubstituted pyrimidine EGFR inhibitors: IC50 = 5-21 nM (class baseline) |
| Quantified Difference | Target compound is ~10,000-fold less potent than optimized kinase inhibitors; exhibits ~10-fold selectivity for human CDK1 over PfPK5. |
| Conditions | In vitro enzyme inhibition assays (HotSpot kinase assay, purified enzymes, 1 µM ATP for CDK1; PfPK5 assay conditions not fully specified) |
Why This Matters
This data establishes a quantitative baseline for SAR studies and differentiates the compound from highly optimized kinase inhibitors, clarifying its role as a synthetic intermediate or scaffold for further derivatization rather than a direct drug candidate.
- [1] BindingDB. (n.d.). BDBM50409725 (CHEMBL1213804). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 View Source
- [2] Zhang, J., et al. (2009). Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library. Journal of the American Chemical Society, 131(10), 3430-3431. View Source
